4-ホルミルフェニル炭酸tert-ブチル

概要

説明

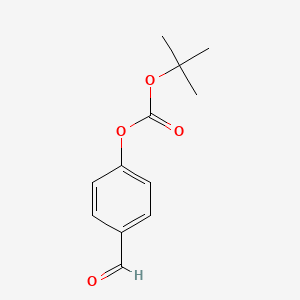

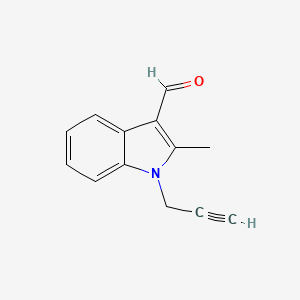

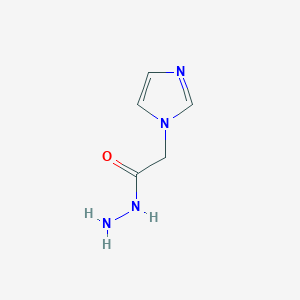

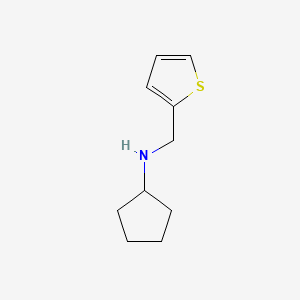

tert-Butyl 4-formylphenyl carbonate is a chemical compound that belongs to the class of organic carbonates. It is characterized by the presence of a tert-butyl group, a formyl group, and a phenyl ring. This compound is of interest in organic synthesis due to its potential as an intermediate in the formation of various chemical structures and its utility in the modification of carboxylic acids and amines.

Synthesis Analysis

The synthesis of tert-butyl carbonates can be achieved through various methods. One approach involves the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates to form cyclic carbonates under mild reaction conditions, which allows for the efficient synthesis of a variety of cyclic carbonates . Another method includes the preparation of tert-butyl aminocarbonate by reacting hydroxylamine with excess di-tert-butyl dicarbonate, representing a new class of compounds for acylating amines . Additionally, tert-butyl carbonates have been used to activate carboxylic acids in the presence of DMAP, leading to the formation of active esters and subsequent reactions with amines to afford amides or peptides .

Molecular Structure Analysis

The molecular structure of tert-butyl carbonates can be complex and varies depending on the specific compound. For instance, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined to be orthorhombic with specific space group parameters, indicating the presence of inter- and intramolecular hydrogen bond interactions . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows the pyrrolidinone ring in an envelope conformation with the tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the ring .

Chemical Reactions Analysis

tert-Butyl carbonates are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as the formation of N-(Boc)hydroxylamines when reacted with organometallics . The activation of carboxylic acids using tert-butyl carbonates leads to the formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides . Additionally, tert-butyl carbonates can be used to synthesize aminocarbonates, which rapidly acylate amines in both organic and aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonates are influenced by their molecular structure. For example, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl, a related compound, is stabilized by C-H···O interactions, and computational studies using DFT and HF methods have provided insights into its electronic properties, such as the HOMO/LUMO energy gap10. The tert-butyl group is known to impart steric bulk, which can affect the reactivity and solubility of the compound. The formyl group is a reactive functional group that can participate in various chemical reactions, such as condensation and reduction.

科学的研究の応用

2-ニトロインドールの合成

4-ホルミルフェニル炭酸tert-ブチル: は、医薬品や農薬の製造における重要な中間体である2-ニトロインドールの合成に使用されます。 この化合物は、ニトロ化反応中にアルデヒドの保護基として働き、選択的な反応と高い収率を保証します .

オクタノール-水分配係数の決定

分析化学において、4-ホルミルフェニル炭酸tert-ブチルは、マイクロエマルション電気泳動クロマトグラフィーにおいてオクタノール-水分配係数を決定するために使用されます。 これは、医薬品の疎水性を理解するために重要であり、疎水性は、体内の吸収と分布に影響を与えます .

α,ω-ジアミンのモノ-Boc保護

この化合物は、α,ω-ジアミンのモノ-Boc保護のための試薬です。 これは、さまざまな有機分子の合成、特にペプチド合成において重要なステップであり、保護基は不要な副反応を防ぐために不可欠です .

将来の方向性

The future directions of “tert-Butyl 4-formylphenyl carbonate” could involve its use in the synthesis of other organic compounds, given its carbamate group. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

特性

IUPAC Name |

tert-butyl (4-formylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFJMIZWYMSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350830 | |

| Record name | tert-Butyl 4-formylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87188-50-9 | |

| Record name | tert-Butyl 4-formylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)